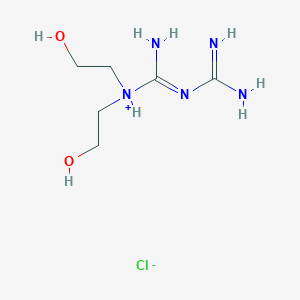
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Vue d'ensemble
Description
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of four chlorine atoms and two carbamoyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities and its role as a degradation product of chlorothalonil, a widely used fungicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be synthesized through the degradation of chlorothalonil. The process involves the hydrolysis of chlorothalonil in the presence of water and a base, leading to the formation of this compound. The reaction conditions typically include:
Reagents: Chlorothalonil, water, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out at elevated temperatures to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-scale hydrolysis: Using industrial reactors to handle large quantities of chlorothalonil and the necessary reagents.
Purification: The product is purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Hydrolysis: The compound can be further hydrolyzed to form other degradation products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines) can be used to replace chlorine atoms.
Major Products Formed
Hydrolysis Products: Further hydrolysis can lead to the formation of compounds such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Substitution Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a degradation product in environmental studies.
Mécanisme D'action
The mechanism of action of 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene involves its interaction with cellular components. The compound can react with cellular thiols, leading to the inhibition of various enzymatic processes. This mechanism is similar to that of chlorothalonil, from which it is derived. The molecular targets include enzymes involved in cellular respiration and other metabolic pathways.
Comparaison Avec Des Composés Similaires
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be compared with other similar compounds, such as:
Chlorothalonil: The parent compound from which it is derived. Chlorothalonil is a widely used fungicide with similar chemical properties.
4-Hydroxy-2,5,6-trichloroisophthalonitrile: Another degradation product of chlorothalonil with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific structure and the presence of multiple chlorine atoms and carbamoyl groups
Propriétés
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJBVOVPBGZPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170516 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-86-3 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)








![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)


![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
